molecular formula C₁₇H₁₄ClFN₂O₃ B1663290 Doxefazepam CAS No. 40762-15-0

Doxefazepam

Cat. No. B1663290
CAS RN: 40762-15-0
M. Wt: 348.8 g/mol
InChI Key: VOJLELRQLPENHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxefazepam is a benzodiazepine derivative that is used primarily as an anxiolytic and sedative. It is a Schedule IV controlled substance in the United States and is not approved for use in many other countries. Despite its limited use, doxefazepam has been the subject of scientific research due to its potential therapeutic benefits and unique properties.

Scientific Research Applications

Sleep Regulation and Insomnia Treatment

Doxefazepam, a benzodiazepine, has shown potential as a sleep regulator. A study found that 10 mg of doxefazepam improved the subjective 'quality' of sleep in healthy volunteers without evident signs of 'hangover' effects. This suggests its use in treating sleep-related disorders (Rodriguez et al., 1984).

Non-Carcinogenic Properties

Research investigating the long-term effects of doxefazepam in Sprague-Dawley rats revealed no significant changes in survival, clinical signs, body weight gains, or malignant tumor rates compared to controls. This indicates that doxefazepam is noncarcinogenic in rats, highlighting its safety profile for long-term use (Borelli et al., 1990).

Comparative Studies with Other Antidepressants

Doxepin, a tricyclic antidepressant often compared with doxefazepam, has been studied extensively. Its efficacy and adverse effects in treating depression were analyzed, providing insights into its pharmacological properties relative to doxefazepam and other antidepressants (Coccaro & Siever, 1985).

Histamine-1 Receptor Antagonism

A study reviewed the use of histamine-1 receptor antagonists, including low-dose doxepin, for treating insomnia. It highlighted doxepin's efficacy in sleep benefit compared to placebo, underlining its potential use in insomnia treatment (Vande Griend & Anderson, 2012).

Novel Therapeutic Usage

Research on low-dose doxepin hydrochloride, a tricyclic antidepressant, for treating primary insomnia in adults and geriatric patients showed its unique potency and selectivity for antagonizing the H1 (histamine) receptor. This suggests its advantage over other insomnia medications (Singh & Becker, 2007).

Safety and Efficacy in Depression Treatment

A study compared alprazolam and doxepin in treating primary unipolar depression, indicating equal efficacy. It also noted a lower incidence of side-effects in the alprazolam treatment group, which informs the safety and effectiveness of doxepin (Ansseau et al., 1984).

Toxicological Evaluations

Doxefazepam was subjected to various toxicological studies, revealing its safety. It did not exhibit any teratogenic effects in rats and rabbits, nor did it alter reproductive performance in rats. The absence of mutagenic potential further supports its safety (Bertoli et al., 1989).

properties

CAS RN

40762-15-0

Product Name

Doxefazepam

Molecular Formula

C₁₇H₁₄ClFN₂O₃

Molecular Weight

348.8 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2

InChI Key

VOJLELRQLPENHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F

Other CAS RN

40762-15-0

synonyms

1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one
doxefazepam
SAS 643

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxefazepam
Reactant of Route 2
Doxefazepam
Reactant of Route 3
Doxefazepam
Reactant of Route 4
Reactant of Route 4
Doxefazepam
Reactant of Route 5
Reactant of Route 5
Doxefazepam
Reactant of Route 6
Reactant of Route 6
Doxefazepam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.